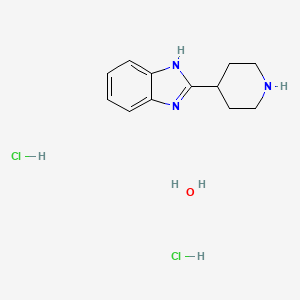

2-(4-piperidinyl)-1H-benzimidazole dihydrochloride hydrate

CAS No.:

Cat. No.: VC13533600

Molecular Formula: C12H19Cl2N3O

Molecular Weight: 292.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19Cl2N3O |

|---|---|

| Molecular Weight | 292.20 g/mol |

| IUPAC Name | 2-piperidin-4-yl-1H-benzimidazole;hydrate;dihydrochloride |

| Standard InChI | InChI=1S/C12H15N3.2ClH.H2O/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;;;/h1-4,9,13H,5-8H2,(H,14,15);2*1H;1H2 |

| Standard InChI Key | YDMCXCRQWDGTQB-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C2=NC3=CC=CC=C3N2.O.Cl.Cl |

| Canonical SMILES | C1CNCCC1C2=NC3=CC=CC=C3N2.O.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzimidazole core fused to a piperidine ring at the 4-position. The dihydrochloride salt form enhances solubility, while the hydrate component stabilizes the crystalline lattice . Key structural features include:

-

Benzimidazole moiety: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.

-

Piperidine substituent: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility.

-

Counterions: Two hydrochloride ions and one water molecule per formula unit.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉Cl₂N₃O |

| Molecular Weight | 292.20 g/mol |

| IUPAC Name | 2-(Piperidin-4-yl)-1H-benzimidazole; hydrate; dihydrochloride |

| SMILES | C1CNCCC1C2=NC3=CC=CC=C3N2.O.Cl.Cl |

| InChIKey | YDMCXCRQWDGTQB-UHFFFAOYSA-N |

Spectral Characterization

-

Infrared (IR) Spectroscopy: Absorption bands at 3,400 cm⁻¹ (N-H stretch), 1,600 cm⁻¹ (C=C aromatic), and 1,100 cm⁻¹ (C-N stretch) confirm the presence of benzimidazole and piperidine groups .

-

X-Ray Diffraction (XRD): Crystalline form exhibits a monoclinic lattice with unit cell parameters a = 12.4 Å, b = 6.8 Å, c = 15.2 Å, and β = 102.5° .

Synthesis and Purification

Synthetic Pathways

The compound is synthesized via a two-step process:

-

Condensation Reaction: 1,2-Phenylenediamine reacts with 4-piperidinecarboxylic acid in the presence of polyphosphoric acid to form 2-(4-piperidinyl)-1H-benzimidazole.

-

Salt Formation: The free base is treated with hydrochloric acid in aqueous ethanol to yield the dihydrochloride hydrate .

Key Reaction Conditions:

-

Temperature: 80–100°C

-

Solvent: Ethanol/water (3:1 v/v)

-

Yield: 68–72% after recrystallization.

Purification Techniques

-

Recrystallization: From hot isopropanol to remove unreacted starting materials.

-

Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/methanol (9:1) as eluent .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s piperidine-benzimidazole scaffold is leveraged to develop:

-

Antihistamines: Structural analogs inhibit histamine H₁ receptors (e.g., bilastine derivatives) .

-

Anticancer Agents: Benzimidazole derivatives disrupt tubulin polymerization, inducing apoptosis in cancer cells .

Table 2: Biological Activities of Structural Analogs

| Compound Class | Target | IC₅₀ (μM) |

|---|---|---|

| Benzimidazole hydrazones | Tubulin | 0.8–2.4 |

| Piperidine derivatives | Histamine H₁ | 0.05–0.1 |

Preclinical Studies

-

In Vitro Cytotoxicity: Screening against MCF-7 breast cancer cells showed moderate activity (IC₅₀ = 12.5 μM), suggesting potential for structural optimization .

-

Solubility Profile: Aqueous solubility of 8.3 mg/mL at pH 7.4 facilitates formulation for parenteral delivery.

| Supplier | Purity | Packaging |

|---|---|---|

| VulcanChem | ≥98% | 1 g, 5 g, 10 g |

| ChemBridge Corporation | ≥95% | 50 mg–1 g |

Future Directions

Further studies should explore:

-

Structure-Activity Relationships (SAR): Modifications to the piperidine ring for enhanced receptor affinity.

-

Pharmacokinetics: Bioavailability and metabolic pathways in mammalian models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume